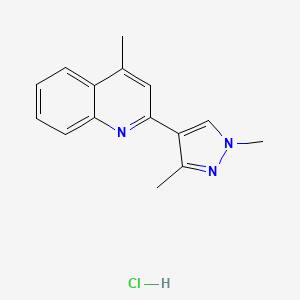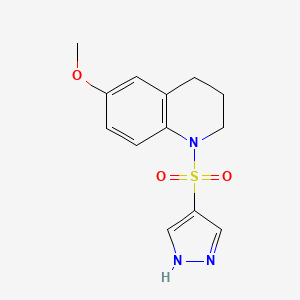
6-methoxy-1-(1H-pyrazol-4-ylsulfonyl)-3,4-dihydro-2H-quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-1-(1H-pyrazol-4-ylsulfonyl)-3,4-dihydro-2H-quinoline is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-methoxy-1-(1H-pyrazol-4-ylsulfonyl)-3,4-dihydro-2H-quinoline is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 6-methoxy-1-(1H-pyrazol-4-ylsulfonyl)-3,4-dihydro-2H-quinoline exhibits cytotoxic effects on cancer cells. It has also been found to inhibit the growth of various bacteria and fungi. However, further research is needed to fully understand the biochemical and physiological effects of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-methoxy-1-(1H-pyrazol-4-ylsulfonyl)-3,4-dihydro-2H-quinoline is its potential use in cancer therapy. However, the compound has limitations in terms of its solubility and stability, which may affect its effectiveness in lab experiments.
Zukünftige Richtungen
Future research on 6-methoxy-1-(1H-pyrazol-4-ylsulfonyl)-3,4-dihydro-2H-quinoline could focus on further investigating its potential applications in cancer therapy and its mechanism of action. Additionally, research could explore the compound's potential use in the treatment of bacterial and fungal infections. Further studies could also investigate modifications to the compound's structure to improve its solubility and stability.
Synthesemethoden
The synthesis of 6-methoxy-1-(1H-pyrazol-4-ylsulfonyl)-3,4-dihydro-2H-quinoline involves the reaction of 6-methoxy-2-(chloromethyl)-3,4-dihydroquinoline with sodium pyrazolate in the presence of a base. The resulting product is then treated with a sulfonyl chloride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
6-methoxy-1-(1H-pyrazol-4-ylsulfonyl)-3,4-dihydro-2H-quinoline has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity and has been studied for its potential use in cancer therapy. Additionally, it has been investigated for its antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
6-methoxy-1-(1H-pyrazol-4-ylsulfonyl)-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-19-11-4-5-13-10(7-11)3-2-6-16(13)20(17,18)12-8-14-15-9-12/h4-5,7-9H,2-3,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZIHZPMOHXEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide](/img/structure/B7530032.png)
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)
![N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)
![1-Cyclopropyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)urea](/img/structure/B7530057.png)

![2-[1-(4-Bromo-2-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7530067.png)
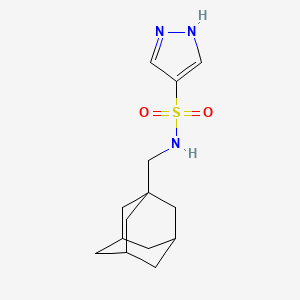
![2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7530080.png)

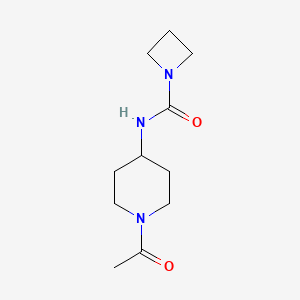

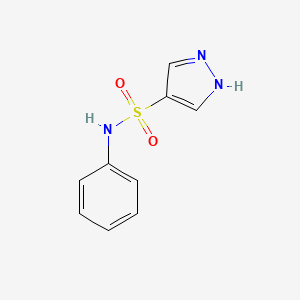
![N-(cyclopropylmethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7530105.png)
